(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and structural features, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-butanediol
- (2S,3S)-2,3-butanediol
- Meso-2,3-butanediol
Uniqueness
Compared to these similar compounds, (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole stands out due to its complex structure and unique stereochemistry. This complexity allows for specific interactions and applications that are not possible with simpler compounds .
Properties
Molecular Formula |
C42H52O4P2 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m1/s1 |
InChI Key |
ASZIPGIBSGSPPM-XPZQDXKISA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@]([C@@H](O3)[C@@H]4OC5=C([P@]4C(C)(C)C)C(=CC=C5)O[C@@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.